2-(4-tert-butylphenoxy)-1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]ethan-1-one
Description
The compound 2-(4-tert-butylphenoxy)-1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]ethan-1-one is a structurally complex molecule featuring a pyrazole core substituted with a tetrahydroisoquinoline sulfonyl group and a tert-butylphenoxy ethanone moiety. Its design incorporates elements aimed at enhancing physicochemical stability and bioactivity, such as the bulky tert-butyl group (improving lipophilicity) and the sulfonyl group (contributing to hydrogen-bonding interactions).
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-18-25(34(31,32)28-15-14-20-8-6-7-9-21(20)16-28)19(2)29(27-18)24(30)17-33-23-12-10-22(11-13-23)26(3,4)5/h6-13H,14-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFLWBDHLNLAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)C(C)(C)C)C)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-tert-butylphenoxy)-1-[3,5-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazol-1-yl]ethan-1-one , identified by its CAS number 942852-57-5 , is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a tert-butyl group, a phenoxy moiety, and a pyrazole ring linked to a tetrahydroisoquinoline sulfonyl group. This combination suggests a diverse range of biological activities, particularly in targeting various diseases.
| Property | Value |
|---|---|
| Molecular Formula | C26H31N3O4S |
| Molecular Weight | 481.6 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease pathways. Research indicates that the compound may act as an inhibitor of certain enzymes relevant to metabolic disorders and neurodegenerative diseases. For instance, derivatives similar to this compound have been shown to inhibit 11-hydroxysteroid dehydrogenase type 1 , which is linked to therapeutic effects in conditions such as type 2 diabetes and obesity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to This compound . In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : HCT116, HT-29 (colorectal cancer)
- Method : Sulforhodamine B assay for IC50 determination.
- Results : Significant inhibition of cell growth was observed with associated apoptotic activity confirmed through Annexin V-FITC/PI staining .
Neuroprotective Effects
Compounds with similar structures have also been investigated for their neuroprotective properties. The presence of the tetrahydroisoquinoline moiety suggests potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Study 1: Anticancer Efficacy
In a xenograft mouse model, treatment with related compounds resulted in reduced tumor growth and increased apoptosis markers. The study concluded that these compounds could be promising candidates for further development in cancer therapy .
Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of similar derivatives in models of Parkinson's Disease. The compounds were shown to enhance neuronal survival and reduce inflammation markers in vitro, indicating their potential utility in neurodegenerative disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Key Features
Physicochemical and Spectroscopic Properties
highlights the utility of NMR spectroscopy in comparing structurally related compounds. For instance, chemical shift disparities in regions A (positions 39–44) and B (positions 29–36) between compounds 1, 7, and Rapa (a reference molecule) indicate localized environmental changes due to substituent variations. Similarly, the tert-butylphenoxy group in the target compound would likely cause distinct chemical shift patterns compared to phenyl or fluorophenyl groups in analogs, particularly in aromatic proton regions .
Table 2: Hypothetical NMR Chemical Shift Comparison (ppm)
Functional Implications
- Bioactivity: The tetrahydroisoquinoline sulfonyl group may enhance binding to targets requiring planar aromatic interactions (e.g., enzyme active sites) compared to simpler phenylsulfonyl groups. Conversely, the triazole analog’s fluorophenyl group could improve metabolic stability via reduced oxidative metabolism .
- This trade-off must be optimized for pharmacokinetic efficacy.
- Lumping Strategy Relevance : suggests compounds with similar structures (e.g., pyrazole vs. triazole cores) may undergo analogous degradation pathways. However, substituent-specific differences (e.g., tert-butyl vs. fluorine) necessitate empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
